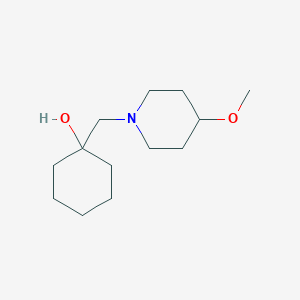

3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. MS-275 has been extensively studied for its potential applications in cancer therapy and other diseases involving aberrant gene expression.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research on compounds related to 3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide reveals antimicrobial potential. For instance, a study found that 4-(Phenylsulfonyl) morpholine exhibits antimicrobial and modulating activity against various microorganisms, including multidrug-resistant strains of bacteria and fungi. The combination of this compound with antibiotics showed enhanced efficacy against resistant strains, highlighting its potential as a modulator of antibiotic activity (Oliveira et al., 2015).

Neuroprotective Effects

Another area of research indicates the neuroprotective effects of compounds structurally related to 3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide. A study demonstrated the effectiveness of a PARP inhibitor, closely related in structure, in reducing cell death in a model of oxidative stress in vitro and significantly decreasing cerebral damage and neurological deficits in an in vivo model of ischemic stroke (Kamanaka et al., 2004).

Antiviral Activity

Sulfonamide derivatives, including structures similar to the compound , have been studied for their antiviral properties. A particular study focused on novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, identifying them as inhibitors of HIV-1 replication. Among these derivatives, specific compounds showed promising activity against HIV-1 replication, suggesting potential for antiviral drug development (Che et al., 2015).

Enzyme Inhibition

The enzyme inhibitory activity of compounds structurally related to 3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide is another significant area of application. Research into sulfonamide derivatives has revealed their potential as inhibitors of phospholipase A2, an enzyme involved in various inflammatory processes. This suggests their use in developing treatments for conditions associated with inflammation (Oinuma et al., 1991).

Drug Metabolism Studies

Compounds with sulfonamide groups have been utilized in drug metabolism studies to understand the pharmacokinetic properties of drugs. An example is the use of biaryl-bis-sulfonamide derivatives in investigating the metabolism of AMPA receptor potentiators, providing insights into the biotransformation of these compounds in preclinical species (Zmijewski et al., 2006).

Propiedades

IUPAC Name |

3-(4-methylsulfonylphenyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-30(27,28)20-9-4-17(5-10-20)6-11-21(25)23-19-7-2-18(3-8-19)16-22(26)24-12-14-29-15-13-24/h2-5,7-10H,6,11-16H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLLSVFGQDPLLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B2568514.png)

![2,4-Dichlorobenzyl 2-methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl ether](/img/structure/B2568526.png)

![3-chloro-2-[(Z)-2-[(3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}butan-2-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2568527.png)

![3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2568528.png)

![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2568530.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2568532.png)

![2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2568534.png)